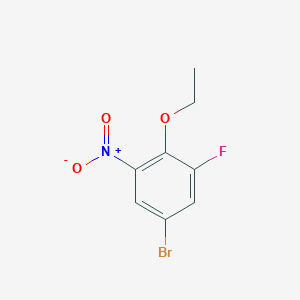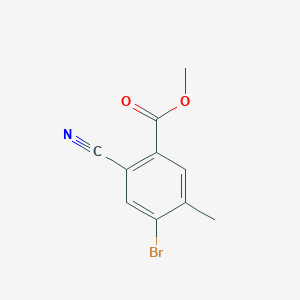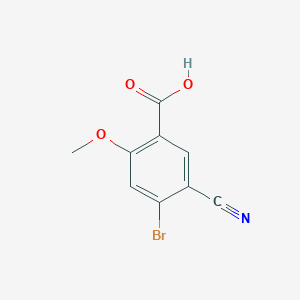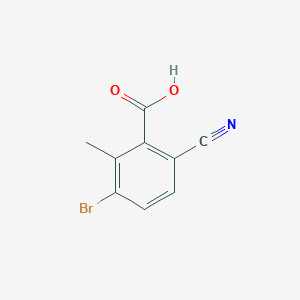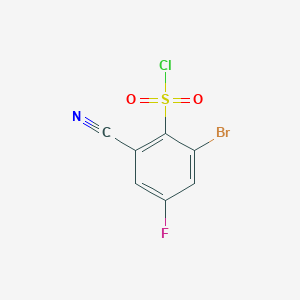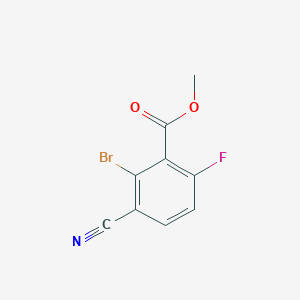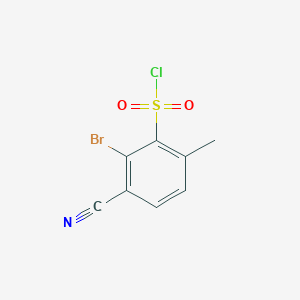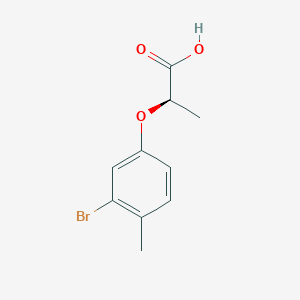
Methyl 5-bromo-2-cyano-4-nitrobenzoate
Overview
Description
Methyl 5-bromo-2-cyano-4-nitrobenzoate (MBCNB) is an organic compound that is commonly used in synthetic chemistry, particularly in the synthesis of organic compounds. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. MBCNB has been extensively studied in the past few decades, and its properties and applications are well-known.
Scientific Research Applications
Methyl 5-bromo-2-cyano-4-nitrobenzoate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of heterocyclic systems and polymers. Additionally, Methyl 5-bromo-2-cyano-4-nitrobenzoate is used in the synthesis of novel materials and in the development of new catalysts and reactants.
Mechanism Of Action
Methyl 5-bromo-2-cyano-4-nitrobenzoate is an electrophilic reagent, meaning that it can react with nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction of Methyl 5-bromo-2-cyano-4-nitrobenzoate with these nucleophiles results in the formation of a carbon-carbon bond. This reaction is known as an electrophilic substitution reaction, and is the basis of many organic synthesis reactions.
Biochemical and Physiological Effects
Methyl 5-bromo-2-cyano-4-nitrobenzoate has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. Additionally, Methyl 5-bromo-2-cyano-4-nitrobenzoate has been found to inhibit the activity of certain enzymes involved in the synthesis of cholesterol and triglycerides.
Advantages And Limitations For Lab Experiments
Methyl 5-bromo-2-cyano-4-nitrobenzoate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and is easy to obtain. Additionally, it is a versatile reagent, and can be used in a variety of organic synthesis reactions. However, it is important to note that Methyl 5-bromo-2-cyano-4-nitrobenzoate is a toxic compound, and should be handled with care.
Future Directions
The potential applications of Methyl 5-bromo-2-cyano-4-nitrobenzoate are vast, and there are many possible future directions for research. For example, further research could be done to explore the potential of Methyl 5-bromo-2-cyano-4-nitrobenzoate in the synthesis of novel materials, or in the development of new catalysts and reactants. Additionally, further research could be done to explore the biochemical and physiological effects of Methyl 5-bromo-2-cyano-4-nitrobenzoate, and to identify new therapeutic applications. Finally, research could be done to explore the potential of Methyl 5-bromo-2-cyano-4-nitrobenzoate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-7(10)8(12(14)15)2-5(6)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMZJIALSQOXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyano-4-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



